Product packaging for 4-Amino-N-(diphenylmethyl)benzamide(Cat. No.:CAS No. 89399-19-9)

4-Amino-N-(diphenylmethyl)benzamide

Cat. No.: B14399108
CAS No.: 89399-19-9
M. Wt: 302.4 g/mol
InChI Key: VMPPYHNPCBHDHB-UHFFFAOYSA-N
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Description

4-Amino-N-(diphenylmethyl)benzamide is a synthetic benzamide derivative of interest in medicinal chemistry and pharmaceutical research. Benzamide compounds are a recognized class of bioactive molecules with a simple core structure consisting of a phenyl ring linked to an amide group, allowing for diverse substitutions that modulate their biological activity . This compound features a diphenylmethyl (benzhydryl) group attached to the amide nitrogen, a structural motif that can influence its binding affinity and pharmacokinetic properties. While specific studies on this exact molecule are not available in the public domain, research on structurally related 4-aminobenzanilides indicates potential for significant biological activity. For instance, certain 3- and 4-amino-N-(alkyl phenyl)benzamide compounds have been investigated and patented for their potent anticonvulsant properties, acting against seizures in animal models . Furthermore, benzamide derivatives are extensively explored in other therapeutic areas, including as inhibitors of DNA methyltransferases (DNMTs) for epigenetic research , and as antitumor agents that can induce apoptosis in cancer cell lines . The 4-aminobenzamide scaffold is also a key building block in the development of FtsZ inhibitors for antibacterial research and covalent JNK3 inhibitors for neurological studies . The compound is presented as a high-purity chemical entity for research purposes. It is intended for use in in vitro assays and early-stage drug discovery efforts to explore structure-activity relationships (SAR) and mechanism of action. This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H18N2O B14399108 4-Amino-N-(diphenylmethyl)benzamide CAS No. 89399-19-9

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

89399-19-9

Molecular Formula

C20H18N2O

Molecular Weight

302.4 g/mol

IUPAC Name

4-amino-N-benzhydrylbenzamide

InChI

InChI=1S/C20H18N2O/c21-18-13-11-17(12-14-18)20(23)22-19(15-7-3-1-4-8-15)16-9-5-2-6-10-16/h1-14,19H,21H2,(H,22,23)

InChI Key

VMPPYHNPCBHDHB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)NC(=O)C3=CC=C(C=C3)N

Origin of Product

United States

Computational Chemistry and Theoretical Investigations of 4 Amino N Diphenylmethyl Benzamide

Quantum Chemical Studies and Electronic Structure Analysis

Density Functional Theory (DFT) Applications for Geometry Optimization and Electronic Properties (e.g., Frontier Molecular Orbitals (HOMO/LUMO), energy gaps)

No specific studies detailing the DFT-based geometry optimization or the electronic properties, such as the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), and the corresponding energy gap for 4-Amino-N-(diphenylmethyl)benzamide, were found. Such studies are crucial for understanding the molecule's kinetic stability and chemical reactivity.

Molecular Electrostatic Potential (MEP) Mapping

Information regarding the Molecular Electrostatic Potential (MEP) map of this compound is unavailable. An MEP map would be instrumental in identifying the electrophilic and nucleophilic sites on the molecule, offering insights into its intermolecular interactions.

Natural Bond Orbital (NBO) Analysis

A Natural Bond Orbital (NBO) analysis for this compound, which would provide a detailed understanding of charge transfer and hyperconjugative interactions within the molecule, has not been reported in the available literature.

Conformational Analysis and Intramolecular Interactions

Theoretical Studies on Molecular Conformation and Flexibility

There is a lack of specific theoretical studies on the molecular conformation and flexibility of this compound. Such an analysis would explore the different spatial arrangements of the atoms and their relative stabilities.

Prediction of Intramolecular Hydrogen Bonding and Conformational Locks

Without conformational studies, any prediction of intramolecular hydrogen bonds or the presence of conformational locks that would restrict the molecule's flexibility remains speculative.

Further research and dedicated computational studies are necessary to elucidate the theoretical and chemical properties of this compound.

Computational Investigations of this compound Remain Elusive

Despite a thorough search of scientific literature and chemical databases, detailed computational chemistry and theoretical investigations specifically focused on the compound This compound are not publicly available. As a result, the prediction of its spectroscopic parameters, including theoretical Infrared (IR), Nuclear Magnetic Resonance (NMR), and UV-Visible absorption spectra, remains an open area for future research.

Computational chemistry serves as a powerful tool for predicting the physicochemical properties of molecules, offering insights that complement and guide experimental studies. Methods such as Density Functional Theory (DFT) are commonly employed to calculate the optimized molecular geometry and predict a range of spectroscopic data. These theoretical predictions can aid in the structural elucidation of newly synthesized compounds and provide a deeper understanding of their electronic structure.

For a molecule like this compound, computational studies would typically involve:

Prediction of Spectroscopic Parameters through Computational Methods

UV-Visible Absorption Spectra Prediction and Analysis of Electronic Transitions:Time-dependent DFT (TD-DFT) calculations are generally used to predict the electronic absorption spectra. These calculations provide information about the wavelengths of maximum absorption (λmax) and the nature of the electronic transitions, such as those between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The absence of such published data for this compound means that no data tables or detailed research findings on its computationally predicted spectroscopic parameters can be presented at this time. The scientific community has yet to direct its computational efforts toward this specific molecule, leaving its theoretical spectroscopic profile uncharted.

Structure Activity Relationship Sar Studies: Mechanistic and Theoretical Perspectives of 4 Amino N Diphenylmethyl Benzamide Analogues

Influence of the 4-Amino Group on Molecular Interactions

The 4-amino group, a primary aromatic amine, is a crucial determinant of the electronic and interactive properties of the benzamide (B126) scaffold. Its capacity for hydrogen bonding and its influence on the aromatic ring's electron density are pivotal for molecular recognition.

Role of Substituents at the 4-Position on Electronic Characteristics and Theoretical Binding Affinities

The electronic nature of substituents at the 4-position of the benzamide ring plays a significant role in modulating the biological activity of various related compounds. Studies on analogous systems, such as 4-aminoquinolines, have demonstrated that electron-withdrawing groups at positions equivalent to the 4-amino position can significantly impact the pKa of the molecule, thereby influencing its accumulation in target cellular compartments. In a series of 7-substituted 4-aminoquinolines, electron-withdrawing substituents were found to lower the pKa of the quinoline (B57606) nitrogen, which in turn correlated with their antiplasmodial activity after correcting for pH trapping. This suggests that the electronic properties of the substituent directly influence the molecule's ability to reach its target and interact with it.

Furthermore, computational studies on related benzamide derivatives have highlighted the importance of the 4-amino group in the molecule's electronic properties. For instance, in a study of 4-amino-N-[2-(diethylamino)ethyl]benzamide, density functional theory (DFT) calculations showed that the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are significantly influenced by the 4-amino group. nih.gov The HOMO was often localized on the aminobenzoyl moiety, indicating its role as a primary electron donor in potential charge-transfer interactions. nih.gov The energy gap between the HOMO and LUMO, a descriptor of chemical reactivity and stability, is also modulated by substituents on the aromatic ring. nih.gov

While direct studies on 4-Amino-N-(diphenylmethyl)benzamide are limited, research on the broader class of benzamides suggests that modifications to the 4-amino group would profoundly affect the molecule's electronic characteristics and, consequently, its theoretical binding affinities. For example, replacing the amino group with other substituents would alter the electron density of the benzamide ring, affecting its ability to participate in crucial π-π stacking or cation-π interactions with a biological target.

Computational Modeling of Molecular Recognition Sites and Binding Affinities

Computational modeling serves as a powerful tool to visualize and quantify the interactions between a ligand and its molecular target. For benzamide derivatives, molecular modeling studies have been instrumental in understanding their binding modes. In a study of 4-amino-N-phenylbenzamide anticonvulsants, a close analogue of the target compound, molecular mechanics calculations and X-ray crystallography revealed a consistent conformation adopted by active compounds. nih.gov This preferred conformation facilitates the formation of hydrogen bonds with the carbonyl oxygen atom of the central amide group, an interaction deemed critical for activity. nih.gov The study also showed that inactive compounds adopt conformations that hinder this crucial hydrogen bonding. nih.gov

Impact of the N-(Diphenylmethyl) Moiety on Molecular Recognition

The N-(diphenylmethyl) group is a large, lipophilic moiety that significantly influences the steric and electronic properties of the parent molecule, thereby playing a critical role in molecular recognition and binding potential.

Modulation of Theoretical Interactions by Bulky Lipophilic Groups

The presence of bulky, lipophilic groups like the N-(diphenylmethyl) moiety can profoundly modulate the theoretical interactions of a ligand with its receptor. In a study of DNA methyltransferase inhibitors based on a 4-amino-N-(4-aminophenyl)benzamide scaffold, the nature and size of substituents had a clear effect on inhibitory activity. nih.gov While this study did not feature the exact N-(diphenylmethyl) group, it did show that the introduction of large aromatic systems could be either beneficial or detrimental depending on the specific architecture of the binding site. For instance, the addition of a phenyl group to a quinoline moiety maintained good activity, suggesting the presence of a hydrophobic pocket that could accommodate such a group. nih.gov

Computational studies on 4-((diphenylmethylene)amino)-N-(pyrimidin-2-yl)benzenesulfonamide, which contains a similar bulky group, employed molecular docking to predict its binding to a protein target. researchgate.net Such studies can reveal how the bulky group orients itself within the binding pocket to maximize favorable interactions and avoid steric clashes. The diphenylmethyl group, with its two phenyl rings, offers multiple possibilities for π-π stacking and hydrophobic interactions, which can be a significant driving force for binding. The flexibility of this group might also allow it to adapt to the topology of the binding site, a concept known as "induced fit."

Quantitative Structure-Activity Relationship (QSAR) Modeling for Benzamide Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For benzamide derivatives, QSAR studies have been employed to identify the key molecular descriptors that govern their activity.

In a QSAR study on a series of N-aryl derivatives with activity against enzymes relevant to Alzheimer's disease, descriptors such as the logarithm of the partition coefficient (AlogP98), Wiener index (a topological descriptor), and dipole moment were found to be important for describing the bioactivity. researchgate.net This highlights the importance of lipophilicity, molecular size and shape, and polarity in determining the potency of these compounds.

Another QSAR study on benzamide derivatives as glucokinase activators developed a pharmacophore model which identified essential features for activity, including hydrogen bond acceptors, hydrogen bond donors, and aromatic rings. dntb.gov.ua The resulting 3D-QSAR models had high predictive power, indicating that the spatial arrangement of these features is crucial for potent activity. dntb.gov.ua

While a specific QSAR model for this compound and its close analogues is not available in the reviewed literature, the principles derived from studies on other benzamide series are informative. A QSAR model for this class of compounds would likely need to incorporate descriptors for:

Hydrogen bonding capacity: Represented by the 4-amino group and the amide N-H.

Hydrophobicity and steric bulk: Contributed by the N-(diphenylmethyl) group.

Electronic properties: Influenced by substituents on the 4-amino group and the phenyl rings.

Conformational flexibility: Describing the relative orientation of the different parts of the molecule.

Such a model would be invaluable for predicting the activity of new, unsynthesized analogues and for guiding the design of more potent compounds.

Below is an example of a data table that could be used in a QSAR study of benzamide derivatives, illustrating the types of descriptors that would be relevant.

Compound IDBiological Activity (IC50, µM)LogPMolecular WeightH-Bond DonorsH-Bond AcceptorsRotatable Bonds
1 0.53.2300.38224
2 1.23.5314.41225
3 0.82.9286.35223
4 2.54.1342.46226
5 0.33.8328.43225

This table is for illustrative purposes only and does not represent actual data for this compound analogues.

Development and Validation of QSAR Models for Predicting Molecular Behavior

The development of robust Quantitative Structure-Activity Relationship (QSAR) models is a systematic process aimed at correlating the structural or physicochemical properties of compounds with their biological activities. For analogues of this compound, such as other N-phenylbenzamides and benzenesulfonamides, QSAR models have been instrumental in predicting their molecular behavior, including anticonvulsant and antitumor activities. nih.govnih.gov The process generally involves several key stages, from data preparation to rigorous statistical validation.

The initial step in developing a QSAR model is the careful curation of a dataset of compounds with known biological activities. The three-dimensional structures of these molecules are then typically generated and optimized using computational chemistry methods, such as molecular mechanics (e.g., MMFF94x forcefield) or semi-empirical methods (e.g., PM6), to obtain their most stable conformations. nih.gov

Following structure generation, a wide array of molecular descriptors is calculated. These descriptors quantify various aspects of the molecular structure, including topological, electronic, and steric properties. researchgate.net The selection of the most relevant descriptors is a critical step, often accomplished through statistical techniques that reduce the dimensionality of the data and identify the descriptors that have the most significant impact on the biological activity. mdpi.com

Multiple Linear Regression (MLR) is a commonly employed statistical method to build the QSAR model, creating a linear equation that relates the selected descriptors to the activity of the compounds. nih.govnih.gov The predictive power and robustness of the developed QSAR models are assessed through stringent validation procedures. A widely used method is the leave-one-out (LOO) cross-validation, where the model is repeatedly built with one compound omitted and then used to predict the activity of the excluded compound. nih.gov The statistical quality of the model is further evaluated using various parameters, as detailed in the table below.

Table 1: Key Statistical Parameters for QSAR Model Validation

Parameter Description
n Number of data points (compounds) in the dataset.
r² (Coefficient of Determination) Represents the fraction of the variance in the biological activity that is explained by the model.
q² (Cross-validated r²) A measure of the predictive ability of the model, determined through cross-validation.
s (Standard Deviation) Indicates the deviation of the predicted values from the experimental values.
F-statistic A statistical test to assess the overall significance of the regression model.
p-value Indicates the statistical significance of the individual descriptors in the model.

The successful development and validation of QSAR models for related benzamide series provide a theoretical foundation for predicting the molecular behavior of this compound and guiding the design of new analogues with potentially enhanced activities. nih.govnih.gov

Identification of Key Molecular Descriptors Influencing Theoretical Interactions

Electronic Descriptors: These descriptors are fundamental in defining the electrostatic interactions between a molecule and its biological target. For instance, in studies of 4-aminoquinoline (B48711) analogues, electron-withdrawing groups at specific positions were found to significantly influence the pKa of nitrogen atoms within the structure. nih.gov This, in turn, affects the ionization state of the molecule at physiological pH and its ability to participate in hydrogen bonding, a critical interaction for many biological processes. nih.gov The presence of the amino group and the carbonyl oxygen in the this compound scaffold makes hydrogen bonding a key potential interaction. nih.gov

Steric and Conformational Descriptors: The three-dimensional shape and size of a molecule are pivotal for its binding to a receptor. Molecular mechanics calculations on N-phenylbenzamides have shown that the most active compounds adopt a specific, consistent conformation. nih.gov This preferred conformation orients the phenyl rings at a particular angle relative to the central amide plane, which facilitates optimal interactions with the target. nih.gov Descriptors related to molecular shape and volume, therefore, play a significant role in the QSAR models of these compounds.

Lipophilic Descriptors: The lipophilicity, or hydrophobicity, of a compound influences its ability to cross cell membranes and reach its target site. Descriptors such as the logarithm of the partition coefficient (logP) are often correlated with biological activity. nih.gov In some QSAR studies, lipophilicity has been shown to influence the association constant between the compound and its target. nih.gov

The table below summarizes some of the key molecular descriptors that have been identified as influential in the QSAR studies of structurally related compounds and their potential relevance to this compound.

Table 2: Key Molecular Descriptors and Their Significance

Descriptor Category Specific Descriptor Examples Significance in Theoretical Interactions
Electronic Hammett constant, pKa, Dipole moment Influences hydrogen bonding capacity and electrostatic interactions with the target. nih.govnih.gov
Steric/Conformational Molecular volume, Surface area, Dihedral angles Determines the fit of the molecule into the binding site and the orientation of key functional groups. nih.gov
Lipophilic AlogP, MlogP Affects membrane permeability and hydrophobic interactions within the binding pocket. nih.govnih.gov
Topological Connectivity indices Describe the branching and connectivity of the molecular structure, which can relate to its overall shape and flexibility. researchgate.net

The identification of these key descriptors provides a rational basis for the structural modification of this compound to modulate its theoretical interactions and biological profile.

Reaction Mechanisms and Chemical Transformations of 4 Amino N Diphenylmethyl Benzamide

Mechanistic Studies of Benzamide (B126) Synthesis Pathways

The formation of the central benzamide structure of 4-Amino-N-(diphenylmethyl)benzamide can be achieved through various synthetic routes, primarily involving the creation of an amide bond and the reduction of a nitro group precursor.

Detailed Mechanisms of Amide Bond Formation Reactions

The synthesis of the amide bond in this compound is a cornerstone of its production. This transformation typically involves the reaction of a carboxylic acid derivative with an amine. numberanalytics.com A common and efficient method is the use of coupling reagents that activate the carboxylic acid, making it more susceptible to nucleophilic attack by the amine. numberanalytics.com

The general mechanism for amide bond formation involves the nucleophilic attack of an amine on an activated carbonyl carbon. numberanalytics.com The reaction between a carboxylic acid and an amine to form an amide is a condensation reaction, often yielding water as a byproduct. youtube.com

Under acidic conditions , the process begins with the protonation of the amide, which enhances the electrophilicity of the carbonyl carbon. This allows for the addition of water, leading to a tetrahedral intermediate. A subsequent proton transfer to the amide nitrogen makes it a better leaving group. The reformation of the carbonyl double bond results in the elimination of an amine, producing a protonated carboxylic acid. Finally, the released amine deprotonates the carboxylic acid to yield the final products. libretexts.org

Under basic conditions , the mechanism is promoted by a full equivalent of a hydroxide (B78521) anion. It starts with the nucleophilic addition of the hydroxide ion to the carbonyl carbon, forming a tetrahedral alkoxide intermediate. The carbonyl bond then reforms, eliminating an amide anion, which subsequently deprotonates the newly formed carboxylic acid to yield a carboxylate salt and an amine. libretexts.org

Another approach involves the use of thionyl chloride to convert a carboxylic acid to an acyl chloride. This highly reactive intermediate then readily reacts with an amine to form the amide. researchgate.net For instance, p-nitrobenzoic acid can be activated with thionyl chloride to produce 4-nitrobenzoyl chloride, which then reacts with various anilines to form amide intermediates. researchgate.net

The use of specific reagents like B(OCH2CF3)3 has also been explored for direct amide formation from carboxylic acids and amines, offering an alternative to traditional methods. acs.org

Catalytic Hydrogenation Mechanisms of Nitro-substituted Precursors

The 4-amino group of this compound is commonly introduced by the reduction of a corresponding nitro-substituted precursor, such as 4-nitro-N-(diphenylmethyl)benzamide. Catalytic hydrogenation is a widely employed method for this transformation, utilizing catalysts like palladium on carbon (Pd/C), nickel, or copper. acs.orgrsc.org

The mechanism of nitroarene hydrogenation to anilines has been a subject of extensive study. The traditionally accepted "Haber mechanism" has been challenged and revised over the years. rsc.orggla.ac.uk Two primary pathways are generally considered for the reduction of nitroarenes: a "direct" route and a "condensation" route. researchgate.net

Direct Pathway: This route involves the sequential reduction of the nitro group to a nitrosoarene and then to a hydroxylamine (B1172632) intermediate, which is further reduced to the aniline (B41778). acs.org

Condensation Pathway: In this pathway, the nitrosoarene and hydroxylamine intermediates can condense to form an azoxy compound. This azoxy compound is then successively hydrogenated to azo and hydrazo compounds before finally yielding the aniline. acs.org

Studies have shown that the reaction pathway can be influenced by factors such as the catalyst, solvent, and reaction conditions. gla.ac.uk For example, some research suggests that nitrosobenzene (B162901) may not be a direct intermediate in the hydrogenation of nitrobenzene (B124822) to aniline over certain catalysts, indicating a more complex surface-mediated mechanism. rsc.org The use of base-metal catalysts, such as manganese and iron complexes, is also being explored as a more sustainable alternative to precious metal catalysts. acs.org Mechanistic investigations with these catalysts suggest a metal-ligand cooperative catalysis mechanism. acs.org

Reactivity and Derivatization of the 4-Amino Functionality

The 4-amino group is a key site for further chemical modifications of this compound, enabling the synthesis of a wide range of derivatives with potentially new properties.

Electrophilic and Nucleophilic Reactions at the Amino Group

The lone pair of electrons on the nitrogen atom of the 4-amino group makes it nucleophilic, allowing it to react with various electrophiles. This reactivity is fundamental to many derivatization strategies. For example, the amino group can undergo acylation, alkylation, and arylation reactions.

In the synthesis of more complex molecules, the 4-amino group can act as a nucleophile in substitution reactions. For instance, it can be reacted with aryl chlorides in the presence of an acid catalyst to form new C-N bonds. nih.gov An example is the reaction of an aminobenzamide derivative with chloropyridine hydrochloride to form a pyridinylamino-benzamide. nih.gov

Synthesis of Conjugates Involving the Amino Moiety (e.g., triazole linkages)

The 4-amino group serves as a handle for creating conjugates with other molecular scaffolds, such as triazoles. Triazoles are a class of heterocyclic compounds with diverse applications. The synthesis of triazole-containing molecules often involves the reaction of an amino group with a suitable precursor.

One common method for forming a triazole ring is through the reaction of a compound containing an amino group with other reagents. For example, 4-amino-1,2,4-triazole (B31798) derivatives can be synthesized by reacting hydrazine (B178648) with a carboxylic acid. google.comgoogle.com The resulting aminotriazole can then be further functionalized. For instance, the amino group of a triazole can be condensed with aldehydes or ketones to form Schiff bases, which are compounds containing a C=N double bond. nih.govresearchgate.net These Schiff bases can serve as intermediates for the synthesis of more complex triazole derivatives. nih.gov

Chemical Stability and Transformation of the N-(Diphenylmethyl) Group

The methylene (B1212753) C-H bond in the diphenylmethyl group is relatively weak due to the stabilization of the resulting radical by the two adjacent phenyl rings. wikipedia.org This makes the benzylic position susceptible to certain chemical transformations. wikipedia.org For example, under specific conditions, the benzylic C-H bond can be brominated or oxidized to a carbonyl group. wikipedia.org

The diphenylmethyl group itself is generally stable under many reaction conditions used for modifying other parts of the molecule. However, it can be cleaved under certain reductive, oxidative, or acidic conditions. wikipedia.org This property is sometimes exploited in organic synthesis where the benzhydryl group is used as a protecting group for amines. wikipedia.org

The acidity of the methylene protons in diphenylmethane (B89790) is notable, with a pKa of 32.2, allowing for deprotonation with strong bases like sodium amide. The resulting carbanion can then be alkylated. wikipedia.org This reactivity, while demonstrated for the parent diphenylmethane, suggests potential transformation pathways for the N-(diphenylmethyl) group in this compound under strongly basic conditions.

Pathways for Cleavage or Rearrangement of the Diphenylmethyl Moiety

The bond connecting the amide nitrogen to the diphenylmethyl group is susceptible to cleavage under various conditions, a reaction often exploited in the context of protecting group chemistry. The stability of the resulting benzhydryl carbocation plays a crucial role in these transformations.

Acid-Catalyzed Cleavage: The diphenylmethyl group can be removed from the amide nitrogen under acidic conditions. Reagents such as camphorsulfonic acid (CSA) have been shown to be effective for this deprotection. oup.com In the case of N-Dpm amides, a catalytic amount of CSA in an aqueous medium can facilitate the cleavage without the need for harsh acidic solvents. oup.com The reaction is thought to proceed via protonation of the amide, followed by the departure of the stable diphenylmethyl carbocation, which is subsequently trapped by water to form benzhydrol. oup.com Similarly, other sulfonic acids like p-toluenesulfonic acid (p-TsOH) are used for the debenzylation of related amide structures. researchgate.net

Oxidative Cleavage: An alternative to acidolysis is oxidative deprotection. While extensively studied for diphenylmethylamines, the principle applies to the cleavage of the C-N bond. Strong oxidizing agents like 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ) can effect the removal of the diphenylmethyl group. acs.orgacs.org This method involves the oxidation of the N-H bond (or more readily, a secondary amine) to form an imine intermediate. acs.org This imine is unstable and readily hydrolyzes under mild acidic conditions to release the deprotected amine and benzophenone. acs.orgacs.org The reaction is driven by the formation of the stable aromatic quinone byproduct. acs.org

Hydrogenolysis: Catalytic hydrogenation is a standard and mild method for the cleavage of benzyl-type protecting groups. nih.gov This reaction typically employs a palladium-on-carbon (Pd/C) catalyst under a hydrogen atmosphere. researchgate.net The reaction involves the hydrogenolytic cleavage of the benzylic C-N bond to yield the primary amide (4-aminobenzamide) and diphenylmethane. This method is valued for its clean reaction profile and compatibility with many other functional groups.

Rearrangement Reactions: While cleavage is the more common transformation, acid-catalyzed rearrangements involving the N-diphenylmethyl group have been reported. For instance, N-diphenylmethylsalicylamide can undergo an acid-catalyzed rearrangement, highlighting a potential, albeit less common, reaction pathway for related structures. rsc.org

MethodReagents & ConditionsProducts of CleavageMechanism HighlightsReference
Acid-Catalyzed CleavageCamphorsulfonic acid (CSA), aqueous media4-Aminobenzamide, BenzhydrolFormation of a stable benzhydryl carbocation. oup.com
Oxidative Cleavage1. 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ) 2. Mild acid hydrolysis4-Aminobenzamide, BenzophenoneOxidation to an imine intermediate, followed by hydrolysis. acs.orgacs.org
HydrogenolysisH₂, Palladium on Carbon (Pd/C)4-Aminobenzamide, DiphenylmethaneCleavage of the benzylic C-N bond by catalytic hydrogenation. nih.govresearchgate.net

Functionalization Strategies on the Diphenylmethyl Subunit

The diphenylmethyl group itself contains reactive sites that can be targeted for further chemical modification, primarily at the benzylic carbon and the attached phenyl rings.

Oxidation of the Benzylic Carbon: The tertiary C-H bond of the diphenylmethyl group is a benzylic position, making it susceptible to oxidation. Selective oxidation can convert this position into a hydroxyl group, effectively transforming the diphenylmethyl group into a triphenylmethanol-like structure. Reagents such as a complex of chromium trioxide and 3,5-dimethylpyrazole (B48361) (CrO₃-dmpyz) or 2-iodoxybenzoic acid (IBX) in DMSO are known to selectively oxidize a benzylic methylene group to a carbonyl. wikipedia.org While the target molecule has a tertiary benzylic carbon, analogous oxidation could potentially lead to a hydroxylated product. More aggressive oxidizing agents like potassium permanganate (B83412) (KMnO₄) would likely lead to cleavage of the C-C bonds. wikipedia.org

Halogenation of the Benzylic Carbon: The benzylic C-H bond can be replaced with a halogen. For example, the Wohl-Ziegler reaction, which uses N-Bromosuccinimide (NBS) and a radical initiator, can brominate a benzylic C-H bond. wikipedia.org This would introduce a bromine atom at the central carbon of the diphenylmethyl moiety, creating a reactive handle for subsequent nucleophilic substitution reactions.

Aromatic Substitution on the Phenyl Rings: The two phenyl rings of the diphenylmethyl group can undergo electrophilic aromatic substitution (e.g., nitration, halogenation, Friedel-Crafts reactions). The substitution pattern would be directed by the activating nature of the alkyl substituent (the rest of the molecule) to the ortho and para positions. Such functionalization would allow for the synthesis of a wide array of derivatives with modified electronic or steric properties.

StrategyTarget SiteReagents & ConditionsResulting Functional GroupReference
OxidationBenzylic C-He.g., CrO₃-dmpyz, IBX/DMSOHydroxyl (-OH) wikipedia.org
HalogenationBenzylic C-HN-Bromosuccinimide (NBS), radical initiatorBromo (-Br) wikipedia.org
Electrophilic Aromatic SubstitutionPhenyl Ringse.g., HNO₃/H₂SO₄ (Nitration)Nitro (-NO₂) on phenyl ringsGeneral Knowledge

Advanced Research Directions and Future Perspectives for 4 Amino N Diphenylmethyl Benzamide

Exploration of Novel Synthetic Methodologies and Green Chemistry Approaches

The synthesis of benzamide (B126) derivatives has traditionally involved multi-step processes that can be time-consuming and generate significant waste. A common conventional route involves the activation of a carboxylic acid with reagents like thionyl chloride to form an acyl chloride, followed by reaction with an appropriate amine. researchgate.net For instance, the synthesis of 4-Amino-N-substituted benzamides can be achieved by reacting 4-nitrobenzoyl chloride with various anilines, followed by a reduction of the nitro group using a catalyst like palladium on carbon (Pd/C). researchgate.net

However, modern organic synthesis is increasingly shifting towards more efficient and environmentally benign processes. Advanced research is focused on developing novel one-pot methods and applying green chemistry principles to the synthesis of 4-Amino-N-(diphenylmethyl)benzamide and related structures. gla.ac.ukresearchgate.net These newer methods aim to reduce reaction times, improve yields, and minimize the use of hazardous reagents and solvents. researchgate.net

Key areas of innovation include:

One-Pot Reactions: Researchers are developing procedures where multiple reaction steps are carried out in a single reaction vessel. This approach, such as a one-pot diazotisation and cyclisation, simplifies the process, reduces waste, and can lead to the creation of novel fluorescent amino acids from related precursors. gla.ac.uk

Cross-Coupling Reactions: Modern catalytic cross-coupling reactions, such as the Suzuki-Miyaura and Heck-Matsuda reactions, offer powerful tools for constructing the carbon framework of complex benzamides with high efficiency and selectivity. gla.ac.uknih.gov

Table 1: Comparison of Synthetic Methodologies for Benzamide Scaffolds

Feature Conventional Method (e.g., Acyl Chloride Route) Novel & Green Approaches
Reaction Steps Often multi-step (activation, coupling, reduction) researchgate.netgoogle.com Frequently one-pot or fewer steps gla.ac.uk
Reagents Stoichiometric and potentially hazardous (e.g., thionyl chloride) researchgate.net Catalytic (e.g., Palladium catalysts, organic catalysts) researchgate.netyoutube.com
Reaction Time Can be lengthy, sometimes exceeding 12-24 hours researchgate.netresearchgate.net Often significantly shorter researchgate.net
Yield Can be moderate researchgate.net Generally higher yields researchgate.net
Waste Generation Higher due to multiple steps and stoichiometric reagents Reduced, aligning with green chemistry principles

| Key Reactions | Acyl chloride formation, amidation, nitro-reduction researchgate.netgoogle.com | Suzuki-Miyaura coupling, Heck-Matsuda coupling, catalytic hydrogenation gla.ac.uknih.gov |

Development of Advanced Computational Models for Complex Molecular Systems

Computational chemistry has become an indispensable tool in modern drug discovery and materials science. For complex molecules like the derivatives of this compound, advanced computational models provide deep insights into their behavior at a molecular level. These models are crucial for understanding how these compounds interact with biological targets.

A notable example is the use of molecular modeling to study analogs of SGI-1027, a potent inhibitor of DNA methyltransferase (DNMT) that features a related chemical scaffold. nih.gov Researchers use the crystal structure of target enzymes, such as Haemophilus haemolyticus cytosine-5 DNA methyltransferase, to perform docking studies. nih.gov These simulations help to elucidate the key interactions between the inhibitor and the protein, revealing which parts of the molecule are essential for its activity. For SGI-1027, modeling suggested that the quinoline (B57606) and aminopyrimidine moieties are critical for binding to the enzyme. nih.gov Such insights are invaluable for the rational design of new, more potent, and selective inhibitors.

Expansion of Structure-Activity Relationship Studies to Broader Chemical Space

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing a systematic way to understand how the chemical structure of a compound influences its biological activity. For derivatives of this compound, expanding SAR studies into a broader chemical space is a key research objective.

By synthesizing and evaluating a diverse library of analogs, researchers can identify the structural features that are critical for a desired effect. For example, in the development of SGI-1027 analogs, several key SAR insights were uncovered: nih.gov

Substituent Effects: The size and nature of the aromatic or heterocyclic groups attached to the core structure significantly impact inhibitory activity. While bicyclic systems like quinoline are well-tolerated, larger tricyclic moieties such as acridine (B1665455) tend to decrease activity. nih.gov

Linker Groups: The presence of a methylene (B1212753) or carbonyl group to connect the quinoline moiety was found to reduce the compound's effectiveness. nih.gov

Amide Bond Orientation: Interestingly, inverting the central amide bond was found to have only a minor effect on the biological activity, suggesting some flexibility in the molecule's binding mode. nih.gov

These detailed SAR studies provide a roadmap for designing future compounds with improved properties.

Table 2: Key Structure-Activity Relationship (SAR) Findings for SGI-1027 Analogs

Structural Modification Impact on Activity Reference
Quinoline Moiety Important for interaction with substrate and protein nih.gov
Aminopyrimidine Moiety Important for interaction with substrate and protein nih.gov
Linker Group (Methylene/Carbonyl) Decreased activity nih.gov
Tricyclic Substituents (e.g., Acridine) Decreased activity nih.gov
Bicyclic Substituents (e.g., Quinoline) Well-tolerated nih.gov

| Inversion of Central Amide Bond | Little effect on biological activity | nih.gov |

Integration with Emerging Research Paradigms in Organic Chemistry and Molecular Design

The research on this compound and its derivatives is not conducted in isolation; it is deeply integrated with emerging paradigms in organic chemistry and molecular design. These new approaches are shaping the future of how such compounds are discovered, optimized, and applied.

One of the most significant areas is the development of molecules that target epigenetic mechanisms. The SGI-1027 analogs are a prime example of non-nucleoside inhibitors of DNA methyltransferases, which are crucial enzymes in epigenetic regulation. nih.gov The development of such inhibitors represents a shift towards creating drugs that can reverse epigenetic changes associated with diseases like cancer. nih.gov

Furthermore, the core benzamide structure is being utilized in the design of novel therapeutic agents beyond cancer. For instance, by modifying the scaffold, researchers have developed potent and highly selective agonists for the delta opioid receptor, which have potential applications in pain management. nih.gov Another emerging trend is the incorporation of such structures into fluorescent probes for biological imaging, a field that combines organic synthesis with advanced cell biology. gla.ac.uk

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